2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole

Medicinal Chemistry Anti-angiogenic Agents Indazole Derivatives

2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole (CAS 872682-11-6) is a synthetic small molecule belonging to the N(2)-(substituted benzyl)-3-(4-methylphenyl)-2H-indazole class. Its core structure consists of a 2H-indazole scaffold substituted at the 3-position with a p-tolyl group and at the N(2)-position with a 3-methoxybenzyl moiety (molecular formula C22H20N2O, MW 328.41 g/mol).

Molecular Formula C22H20N2O
Molecular Weight 328.4 g/mol
CAS No. 872682-11-6
Cat. No. B13113903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole
CAS872682-11-6
Molecular FormulaC22H20N2O
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC(=CC=C4)OC
InChIInChI=1S/C22H20N2O/c1-16-10-12-18(13-11-16)22-20-8-3-4-9-21(20)23-24(22)15-17-6-5-7-19(14-17)25-2/h3-14H,15H2,1-2H3
InChIKeyVCYDKMOFJMFJBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole (CAS 872682-11-6): Synthetic 2H-Indazole with a meta-Methoxybenzyl Substituent


2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole (CAS 872682-11-6) is a synthetic small molecule belonging to the N(2)-(substituted benzyl)-3-(4-methylphenyl)-2H-indazole class. Its core structure consists of a 2H-indazole scaffold substituted at the 3-position with a p-tolyl group and at the N(2)-position with a 3-methoxybenzyl moiety (molecular formula C22H20N2O, MW 328.41 g/mol). This compound is a regioisomeric analog of the 1H-indazole derivatives and a positional isomer of the 4-methoxybenzyl variant that has published anti-angiogenic activity data. [1]

Positional isomer Meta-methoxy probe for anti-angiogenic SAR expansion
Regioisomer N(2)-2H-indazole scaffold for target engagement studies
Analytical grade HPLC purity specification supports quantitative assay reproducibility

Regioisomeric and Positional Isomer Sensitivity in 2H-Indazole Anti-Angiogenic Agents: Why 2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole Is Not Interchangeable


Within the 2H-indazole anti-angiogenic series, both the position of the methoxy group on the benzyl ring and the regioisomeric attachment (N1 vs N2) profoundly influence biological activity. The 4-methoxybenzyl analog (2-(4-methoxybenzyl)-3-(4-methylphenyl)-2H-indazole) demonstrates significant anti-angiogenic activity in HUVEC tube formation assays, while its 1H-indazole regioisomer shows distinct potency. [1] By extension, shifting the methoxy group from the para to the meta position introduces stereoelectronic and conformational changes that can alter target binding, meaning the 3-methoxy variant cannot be assumed to reproduce the activity profiles of its 4-methoxy or other substituted analogs without explicit comparative data.

3-Methoxy (meta) benzyl analog
May not replicate para-methoxy anti-angiogenic profile; positional isomerism alters target binding context
2H-Indazole (N2-substituted)
Regioisomeric attachment differs from 1H-indazoles; kinase engagement may not transfer

Similar CAS or indazole analogs are not direct replacements without isomer-specific comparative data.

Quantitative Differentiation Evidence for 2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole (CAS 872682-11-6) vs. Closest Analogs


Structural Differentiation: 3-Methoxybenzyl vs. 4-Methoxybenzyl Positional Isomerism in the 2H-Indazole Series

The primary structural distinction of 2-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole is the meta (3-position) methoxy substitution on the benzyl ring, in contrast to the widely studied para (4-position) methoxy analog (compound 31 in Huang et al., 2006). [1] While quantitative activity data for the target compound are absent from published peer-reviewed or patent literature, the 4-methoxy analog demonstrated significant anti-angiogenic effects. The meta substitution alters electron distribution and molecular geometry, potentially modifying interactions with biological targets such as VEGFR or other angiogenic kinases.

Positional Isomerism
Class-level inference
3-methoxy (meta) vs 4-methoxy (para) substitution
Isomer-specific SAR context; activity extrapolation not supported
No head-to-head data available for 3-methoxy compound
Medicinal Chemistry Anti-angiogenic Agents Indazole Derivatives

Regioisomeric Differentiation: 2H-Indazole vs. 1H-Indazole Scaffold

The target compound is an N(2)-substituted 2H-indazole, whereas many commercial indazole libraries contain N(1)-substituted 1H-indazoles. In the anti-angiogenic series reported by Huang et al., the N(2)-substituted 2H-indazoles exhibited distinct activity profiles compared to their N(1)-substituted 1H-indazole regioisomers. [1] Although the specific 3-methoxy compound was not part of the evaluated set, the regioisomeric framework is expected to confer different binding modes and pharmacokinetic properties.

Regioisomer Scaffold
Class-level inference
N(2)-2H-indazole vs N(1)-1H-indazole
Regioisomeric target engagement review
Regioisomer-dependent activity observed in 4-methoxy series
Medicinal Chemistry Regioisomerism Kinase Inhibition

Supplier-Reported Purity and Quality Specifications

MolCore supplies 2-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole with a reported purity of NLT 98% (HPLC). This purity specification is critical for procurement decisions, as many research-grade indazole analogs are offered at lower purities (typically 95% or unspecified). The defined 98% purity threshold ensures suitability for quantitative biological assays and SAR studies without confounding impurity effects.

Purity Specification
Supplier-reported
NLT 98% (HPLC)
Supports assay reproducibility
Verify lot-specific COA; typical indazole analogs 95–97%
Chemical Procurement Quality Control Compound Purity

Where 2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole (872682-11-6) Adds Value: Evidence-Backed Application Scenarios


Anti-Angiogenic Lead Optimization and SAR Expansion

This compound serves as a key analog for expanding structure-activity relationships (SAR) around the N(2)-(3-methoxybenzyl)-3-(p-tolyl)-2H-indazole scaffold. As a positional isomer of the 4-methoxy derivative with proven anti-angiogenic activity, it is ideally suited for comparative tube formation, migration, and proliferation assays in HUVEC or other endothelial cell models to identify the impact of methoxy group position on potency and selectivity. [1]

Kinase Selectivity Profiling of 2H-Indazole Libraries

Given the potent kinase inhibition observed among 2H-indazole congeners, this compound can be deployed in broad-panel kinase profiling to assess whether the meta-methoxy substitution confers a unique selectivity fingerprint against kinases implicated in oncology or inflammatory diseases. Its regioisomeric identity (2H-indazole) differentiates it from the more common 1H-indazole screening libraries. [1]

Chemical Biology Tool for Target Deconvolution

With a purity of NLT 98% and a well-defined structure, the compound is suitable as a high-quality probe in affinity-based proteomics or cellular thermal shift assays (CETSA) to identify novel protein targets of the 2H-indazole pharmacophore. The meta-methoxy group may serve as a useful SAR handle for subsequent chemical modification or linker attachment.

Application
Selection Property
Validation Focus
Anti-angiogenic SAR expansion
Positional isomer identity
Comparative HUVEC assay context
Kinase selectivity profiling
2H-indazole regioisomer
Kinase panel selectivity fingerprint
Chemical biology probe
Defined purity and structure
Target deconvolution assay compatibility
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